2-Cyclohexylbiphenyl
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Overview
Description
2-Cyclohexylbiphenyl is an organic compound with the molecular formula C18H20. It consists of a biphenyl core with a cyclohexyl group attached to one of the phenyl rings. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylbiphenyl can be synthesized through the reaction of biphenyl with cyclohexanol in the presence of bleaching earths, followed by hydrogenation. The reaction typically occurs at temperatures ranging from 120°C to 190°C and under pressures of 2 to 25 bar . Another method involves the reaction of 2-biphenylyllithium with carbonyl compounds .
Industrial Production Methods: In industrial settings, this compound is produced by partial hydrogenation of a mixture of terphenyls and cyclohexylbiphenyls using a hydrogenation catalyst. The process involves heating biphenyl and cyclohexanol in a molar ratio of (1 to 5):1 in the presence of bleaching earth at temperatures between 140°C and 220°C .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclohexylbiphenyl ketones.
Reduction: Hydrogenation can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Cyclohexylbiphenyl ketones.
Reduction: Cyclohexylcyclohexane derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyls.
Scientific Research Applications
2-Cyclohexylbiphenyl has been explored for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of heat transfer fluids and as a component in liquid crystal displays
Mechanism of Action
The mechanism of action of 2-Cyclohexylbiphenyl involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins and altering their function. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Biphenyl: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylbenzene: Contains only one phenyl ring, resulting in different chemical properties.
2-Phenylcyclohexanol: Has a hydroxyl group, leading to different reactivity
Uniqueness: 2-Cyclohexylbiphenyl’s unique structure, with a cyclohexyl group attached to the biphenyl core, provides distinct steric and electronic properties. This makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
10470-01-6 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |
InChI Key |
GRZJZRHVJAXMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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